
3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde is a chemical compound that features a triazole ring attached to a benzaldehyde moiety. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. The unique structure of triazoles allows them to participate in various chemical reactions and exhibit diverse biological activities. Benzaldehyde is an aromatic aldehyde known for its pleasant almond-like odor and is widely used in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde typically involves the reaction of a substituted benzaldehyde with a triazole derivative. One common method is the condensation reaction between 3-(dimethyl-1H-1,2,4-triazol-1-yl)acetaldehyde and benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under mild conditions.
Major Products Formed
Oxidation: 3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzoic acid.
Reduction: 3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-8-12-9(2)14(13-8)11-5-3-4-10(6-11)7-15/h3-7H,1-2H3 |
InChI Key |
GCOIMAMTLWOCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


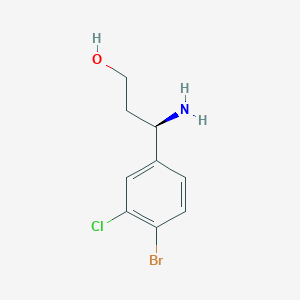
![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13310955.png)
amine](/img/structure/B13310975.png)
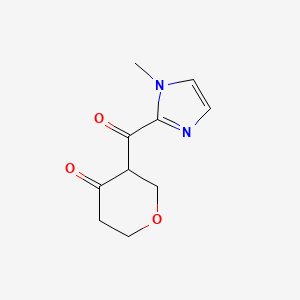
![N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine](/img/structure/B13310983.png)

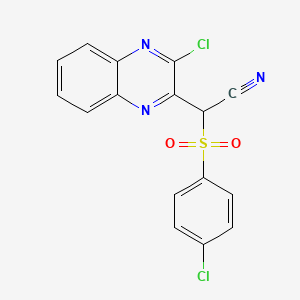
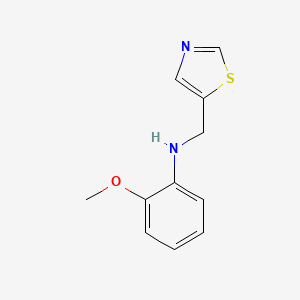

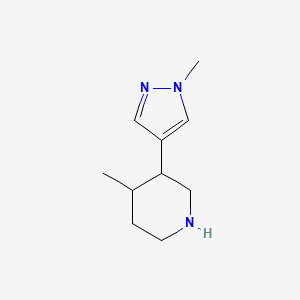
![{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13311024.png)
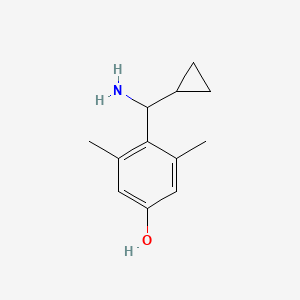
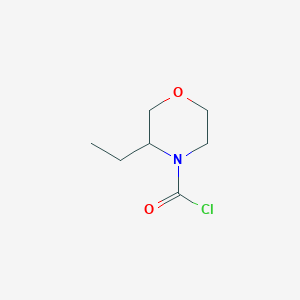
![2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311031.png)
